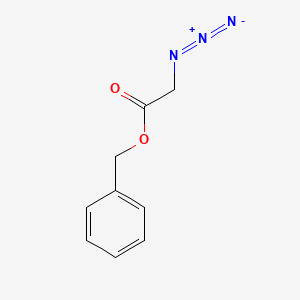

Benzyl 2-azidoacetate

Übersicht

Beschreibung

Benzyl 2-azidoacetate is an organic compound that belongs to the family of organic azides . The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and material sciences .

Synthesis Analysis

The synthesis of Benzyl 2-azidoacetate involves reactions employing organic azides. One of the most prominent reactions is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .Molecular Structure Analysis

The molecular formula of Benzyl 2-azidoacetate is C9H9N3O2 . The structure of this compound is defined by various methods including FT-IR, 1H NMR, 13C NMR, ESI/TOF mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Organic azides like Benzyl 2-azidoacetate are known for their propensity to release nitrogen by thermal activation or photolysis . This scission reaction is accompanied by a considerable output of energy, making them interesting as highly energetic materials .Physical And Chemical Properties Analysis

The molar mass of Benzyl 2-azidoacetate is 191.18666 . More detailed physical and chemical properties can be determined via theoretical calculation by molecular dynamics simulations and machine learning-based methods .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Benzyl 2-azidoacetate is used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality. These hybrids have been found to have notable therapeutic importance .

Methods of Application or Experimental Procedures

The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles were thoroughly characterized using different spectral techniques .

Results or Outcomes

In vitro assay of the developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from the majority of the compounds against the tested strains .

Application in Material Sciences

Specific Scientific Field

Material Sciences

Summary of the Application

Organic azides, such as Benzyl 2-azidoacetate, are highly versatile compounds in chemistry and the material sciences. They are used in the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Methods of Application or Experimental Procedures

The most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Results or Outcomes

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences .

Application in Material Sciences as Cross-Linkers

Summary of the Application

Organic azides, such as Benzyl 2-azidoacetate, are used as cross-linkers in material sciences. They are known for their exceptional reactivity and versatility .

Methods of Application or Experimental Procedures

The azide group in Benzyl 2-azidoacetate can release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes. These nitrenes show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .

Results or Outcomes

The process is used to enhance the performance of various devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs). Thermosets are also suitable application areas .

Application in the Synthesis of 1,5-Substituted 1,2,3-Triazoles

Specific Scientific Field

Organic Chemistry

Summary of the Application

Benzyl 2-azidoacetate is used in the 1,5-selective click reaction of azides with alkynes for the synthesis of 1,5-substituted 1,2,3-triazoles .

Methods of Application or Experimental Procedures

The 1,5-selective click reactions are divided into three types according to the critical reactive intermediates: metallacyclic intermediates, acetylide intermediate, and formal 1,5-selective azide-alkyne cycloaddition .

Results or Outcomes

The 1,5-selective click reaction of azides with alkynes has evolved rapidly and become one of the most efficient methods to synthesize 1,2,3-triazoles, which are an important class of N-containing heterocycles .

Application in Drug Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Benzyl 2-azidoacetate is used in the synthesis of drug candidates. It is used for molecular hybridization with methyl indolinone, as benzyl-1,2,3-triazole possesses a high dipole moment and is capable of forming hydrogen bond interactions with the active sites .

Methods of Application or Experimental Procedures

The linker benzyl-1,2,3-triazole is used for molecular hybridization with methyl indolinone .

Results or Outcomes

The synthesized compound showed good-to-moderate activity against BuChE but weak AChE inhibition .

Application in the Synthesis of Furo[3,2-b]pyrroles and Thiazolo [5,4-d]thiazoles

Summary of the Application

Benzyl 2-azidoacetate is used in the synthesis of furo[3,2-b]pyrroles and thiazolo [5,4-d]thiazoles .

Methods of Application or Experimental Procedures

The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen .

Results or Outcomes

Furo-, thieno- and seleno [3,2-b]pyrroles are related to heteropentalenes, containing two heteroatoms in the entire structure, one each per core .

Safety And Hazards

Zukünftige Richtungen

The future directions of Benzyl 2-azidoacetate research could involve its use in material sciences, particularly in the creation of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) . Additionally, computer-aided molecular design (CAMD) is a well-known tool for the theoretical assessment of chemical structures before their experimental synthesis . This method could be used to consider the important criteria for a chemical structure as an energetic plasticizer for an energetic azido binder .

Eigenschaften

IUPAC Name |

benzyl 2-azidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-6-9(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHGCXRBGUYALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-azidoacetate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)

![(Cyclopropylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2685121.png)

![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)

![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)

![4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2685129.png)

![N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2685132.png)